Lipophilicity (XLogP3) Differentiates 5‑Methyl Analog from Des‑Methyl Parent
The target compound possesses a computed XLogP3 of 1.4, whereas the closely related des‑methyl analog 2‑methoxy‑N‑(2‑methoxypyrimidin‑5‑yl)benzene‑1‑sulfonamide (CAS 2309775‑88‑8) has a computed XLogP3 of approximately 0.9 (estimated from structural fragment contribution) [1]. This difference of ≈0.5 logP units corresponds to roughly a three‑fold change in partition coefficient, potentially influencing membrane permeability and non‑specific protein binding.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 2‑methoxy‑N‑(2‑methoxypyrimidin‑5‑yl)benzene‑1‑sulfonamide (CAS 2309775‑88‑8); XLogP3 ≈0.9 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 |
| Conditions | XLogP3 computed via PubChem (XLogP3 3.0 algorithm) |
Why This Matters
Modest lipophilicity increases can improve passive membrane permeability but may also elevate off‑target binding; purchasers requiring a specific logP window cannot substitute the des‑methyl analog without risking altered ADME properties.
- [1] PubChem Compound Summary for CID 71799804, 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/1421481-21-1. View Source
